molecular formula C11H13FN2 B1359206 1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine CAS No. 883531-68-8

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine

Cat. No.: B1359206
CAS No.: 883531-68-8
M. Wt: 192.23 g/mol
InChI Key: POUZSTOUMUHQFE-UHFFFAOYSA-N
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Description

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine is a useful research compound. Its molecular formula is C11H13FN2 and its molecular weight is 192.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Synthesis

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine has been studied for its role in the synthesis of various compounds. For example, nickel ferrite nanoparticles demonstrated catalytic activity in synthesizing 4-aryl benzelidene-2- ((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives, which were then evaluated for their anti-oxidant and anti-microbial activities (Rao, Rao, Parvatamma, Devi, & Naidu, 2019).

Synthesis of Fluorine-Containing Compounds

Research has also focused on the synthesis of fluorine-containing compounds like 2-(1-methyl-1H-pyrrol-2-yl)- and 2-(1-methyl-1H-indol-3-yl)-5-fluoro- and -6,7,8-trifluoro-1,3-benzothiazin-4-ones. These compounds were synthesized by reacting o-fluorobenzoyl isothiocyanates with C-nucleophilic 1-methyl-1H-pyrrole and 1-methyl-1H-indole, followed by base-catalyzed cyclization (Nosova, Poteeva, Lipunova, Slepukhin, & Charushin, 2019).

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies of similar compounds, like 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, as 5-HT(6) receptor agonists, provide insight into how substituents at different positions affect the affinity and functional activity at receptors. These studies contribute to a better understanding of the molecular mechanisms of receptor interaction and potential therapeutic applications (Mattsson, Svensson, Boettcher, & Sonesson, 2013).

Novel Compound Synthesis

The development of new compounds, such as bromotryptamine derivatives from marine organisms, also utilizes indole structures similar to this compound. These compounds are studied for their potential biological activities, including their impact on ion channels (Peters, König, Terlau, & Wright, 2002).

Properties

IUPAC Name

1-(6-fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c1-7-10(12)4-3-8-5-9(6-13-2)14-11(7)8/h3-5,13-14H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POUZSTOUMUHQFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=C2)CNC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629556
Record name 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883531-68-8
Record name 1-(6-Fluoro-7-methyl-1H-indol-2-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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